molecular formula C16H14N2O B107243 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 16780-88-4

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

Cat. No.: B107243
CAS No.: 16780-88-4
M. Wt: 250.29 g/mol
InChI Key: AYCFVKGYERYDRT-UHFFFAOYSA-N
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Description

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a heterocyclic compound that belongs to the class of imidazoisoindoles This compound is characterized by its unique structure, which includes an imidazole ring fused to an isoindole ring, with a phenyl group attached to the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves the reduction of the corresponding imidazoisoindolone. One common method is the reduction of 9b-aryl-1,2,3,9b-tetrahydro-5H-imidazo(2,1-a)isoindol-5-ones using lithium aluminum hydride (LiAlH4) as the reducing agent . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazoisoindolone derivatives.

    Reduction: Reduction reactions can convert imidazoisoindolones to imidazoisoindols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the imidazoisoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoisoindoles and imidazoisoindolones, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. For instance, as an RSV fusion inhibitor, it targets the fusion glycoprotein of the virus, preventing the virus from entering host cells . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is unique due to its specific structural features, such as the phenyl group at the 5-position and the fused imidazole and isoindole rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

16780-88-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2

InChI Key

AYCFVKGYERYDRT-UHFFFAOYSA-N

SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Synonyms

2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Seventeen grams of the phthalimidine hydrochloride from above, 20 g. of p-butoxyphenylsulfonyl chloride and 200 ml. of pyridine are refluxed for two hours and then the mixture is evaporated to dryness. On recrystallization of the residue from ethanol there is obtained 9b-phenyl-1,2,3,9b-tetrahydro-1-(p-butoxyphenylsulfonyl)-1H-imidazo [2,1-a]isoindol-5-one which is admixed with 25 ml. of 95 percent sulfuric acid for one hour. The reaction mixture which contains the sulfate salt of 2-(2-imidazolin-2-yl) benzophenone is then cooled by the addition of ice water and made alkaline by the addition of a 5N potassium hydroxide solution. The product is then separated by filtration and recrystallized from dioxan to afford 2,3-dihydro-5-phenyl-5H-imidazo[2,1-a]isoindol-5-ol, m.p. 207 C., as a white crystalline solid which is insoluble in water and soluble in dimethylacetamide and ethanol.
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2-(2-imidazolin-2-yl) benzophenone
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ice water
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